molecular formula C11H14N2 B1324308 N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine CAS No. 883538-47-4

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine

Cat. No.: B1324308
CAS No.: 883538-47-4
M. Wt: 174.24 g/mol
InChI Key: CXKIZRJIBLXHJE-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylindole.

    N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The methylated indole is then formylated using formaldehyde under acidic conditions to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the methanamine group.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1H-indole-2-methanamine
  • 5-Methyl-1H-indole-2-methanamine
  • N-Methyl-1-(5-bromo-1H-indol-2-YL)-methanamine

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine is unique due to the presence of both the N-methyl and 5-methyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-4-11-9(5-8)6-10(13-11)7-12-2/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIZRJIBLXHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629555
Record name N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883538-47-4
Record name N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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